molecular formula C23H22FN5O2S B2824000 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1042418-85-8

2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2824000
CAS No.: 1042418-85-8
M. Wt: 451.52
InChI Key: KGIOHIIBHDOIIV-UHFFFAOYSA-N
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Description

2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and an imidazoquinazolinone core, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.

    Condensation Reaction: The piperazine intermediate is then reacted with 3-bromopropionyl chloride to yield 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl bromide.

    Cyclization: This intermediate undergoes cyclization with 2-mercaptoimidazole under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development, particularly in the areas of neuroprotection and anti-inflammatory therapies .

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one exerts its effects is likely multifaceted:

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-fluorophenyl)piperazin-1-yl)-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one: Lacks the thioxo group, which may affect its reactivity and biological activity.

    3-(4-(2-fluorophenyl)piperazin-1-yl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(1H)-one: Similar structure but with different positioning of functional groups.

Uniqueness

The presence of both the thioxo group and the fluorophenyl-piperazine moiety in 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one makes it unique. This combination may confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

CAS No.

1042418-85-8

Molecular Formula

C23H22FN5O2S

Molecular Weight

451.52

IUPAC Name

2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C23H22FN5O2S/c24-16-6-2-4-8-19(16)27-11-13-28(14-12-27)20(30)10-9-18-22(31)29-21(25-18)15-5-1-3-7-17(15)26-23(29)32/h1-8,18,25H,9-14H2

InChI Key

KGIOHIIBHDOIIV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

solubility

not available

Origin of Product

United States

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